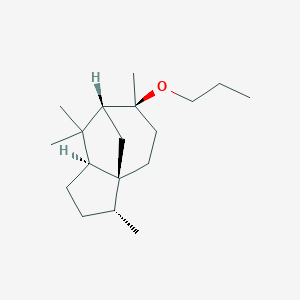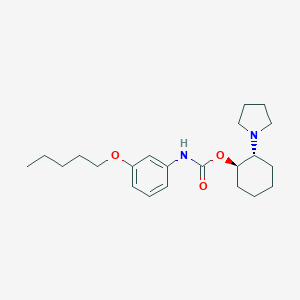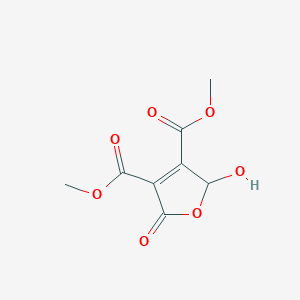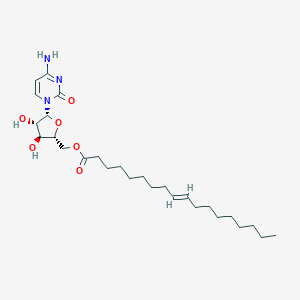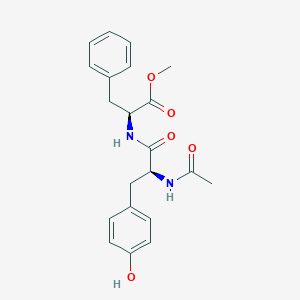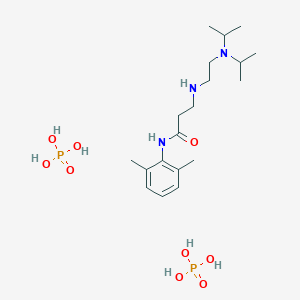
N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate, also known as DPPEP, is a chemical compound that has been studied extensively for its potential applications in scientific research. DPPEP is a synthetic compound that was first synthesized in 2011, and since then, it has been investigated for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
作用机制
The mechanism of action of N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate involves its interaction with specific proteins in the body, including enzymes and receptors. N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate has been shown to bind to these proteins, which can alter their activity and function. This interaction can help researchers better understand the function of these proteins and their role in various physiological processes.
生化和生理效应
N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate has been shown to have a variety of biochemical and physiological effects in laboratory experiments. These effects include changes in enzyme activity, alterations in cellular signaling pathways, and changes in gene expression. N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate has also been shown to have potential anti-inflammatory and anti-tumor properties, although further research is needed to fully understand these effects.
实验室实验的优点和局限性
N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate has several potential advantages for laboratory experiments, including its ability to selectively interact with specific proteins and enzymes in the body. This selectivity can help researchers better understand the function of these proteins and their role in various physiological processes. However, N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate also has some limitations, including its potential toxicity and the complexity of its synthesis method.
未来方向
There are several future directions for research involving N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate. One potential area of study is the development of more efficient synthesis methods for N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate, which could help to reduce the cost and complexity of producing the compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate, including its potential anti-inflammatory and anti-tumor properties. Finally, N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate could be studied further as a tool for studying the function of specific proteins and enzymes in biological systems, which could have implications for the development of new drugs and therapies.
合成方法
N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate can be synthesized in a laboratory setting using a multi-step process involving various chemical reactions. The synthesis method involves the use of starting materials such as 2,6-dimethylphenylamine, 3-bromopropionyl chloride, and dipropan-2-ylamine, which are combined and subjected to a series of chemical reactions to produce the final product. The synthesis method is complex and requires careful attention to detail to ensure the purity and quality of the final product.
科学研究应用
N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate has been studied for its potential applications in scientific research, including its use as a tool for studying the function of certain proteins and enzymes in biological systems. N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate has been shown to interact with specific proteins in the body, which can help researchers better understand their function and role in various physiological processes.
属性
CAS 编号 |
105668-70-0 |
|---|---|
产品名称 |
N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate |
分子式 |
C19H39N3O9P2 |
分子量 |
515.5 g/mol |
IUPAC 名称 |
N-(2,6-dimethylphenyl)-3-[2-[di(propan-2-yl)amino]ethylamino]propanamide;phosphoric acid |
InChI |
InChI=1S/C19H33N3O.2H3O4P/c1-14(2)22(15(3)4)13-12-20-11-10-18(23)21-19-16(5)8-7-9-17(19)6;2*1-5(2,3)4/h7-9,14-15,20H,10-13H2,1-6H3,(H,21,23);2*(H3,1,2,3,4) |
InChI 键 |
HUPHIGLPVZNSRC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCNCCN(C(C)C)C(C)C.OP(=O)(O)O.OP(=O)(O)O |
规范 SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCNCCN(C(C)C)C(C)C.OP(=O)(O)O.OP(=O)(O)O |
同义词 |
3-(diisopropylaminoethylamino)-2',6'-dimethylpropionanilide, diphosphoric acid AN 132 AN-132 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



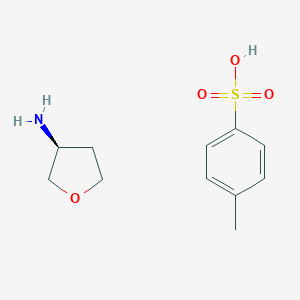
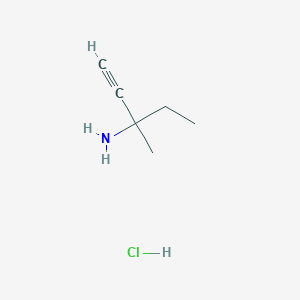
![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate;[(2R,3R,4S,5R,6S)-4,5,6-tri(propanoyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tri(propanoyloxy)-6-(propanoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl propanoate](/img/structure/B9587.png)
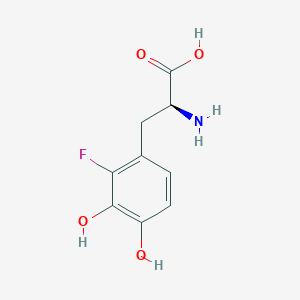
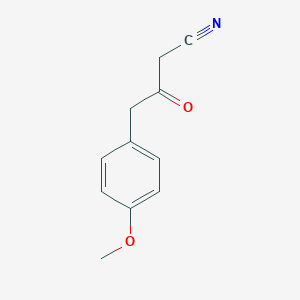
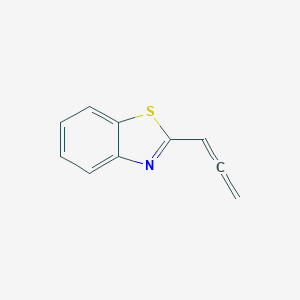
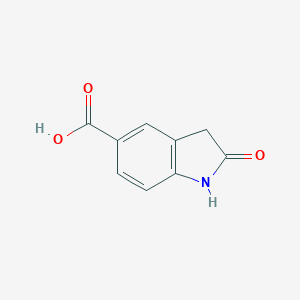
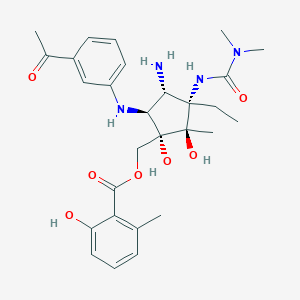
![Pentanol-N, [1-14C]](/img/structure/B9599.png)
